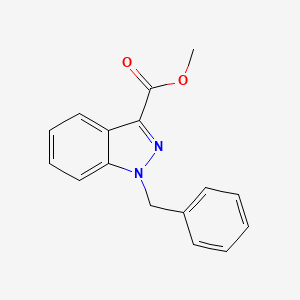

methyl 1-benzyl-1H-indazole-3-carboxylate

Overview

Description

Methyl 1-benzyl-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 . It is structurally similar to known synthetic cannabinoids . The compound is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including methyl 1-benzyl-1H-indazole-3-carboxylate, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular weight of methyl 1-benzyl-1H-indazole-3-carboxylate is 266.29 . The molecular formula is C16H14N2O2 . The compound’s structure includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

Indazole derivatives, including methyl 1-benzyl-1H-indazole-3-carboxylate, are known to participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis

Methyl 1-benzyl-1H-indazole-3-carboxylate is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved sources.Scientific Research Applications

Anticancer Activity

Indazole derivatives exhibit promising antiproliferative effects against cancer cells. For instance, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide have demonstrated potent antitumor activity, inhibiting cell growth in various neoplastic cell lines .

Selective Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ)

Indazoles can act as selective inhibitors of PI3Kδ, a kinase involved in cellular signaling pathways. Targeting PI3Kδ has implications for respiratory disease treatment .

Other Medicinal Applications

Indazole derivatives have been explored for their antiarrhythmic, antifungal, and anti-HIV activities. These diverse pharmacological effects make them intriguing candidates for further investigation .

Mechanism of Action

Target of Action

Methyl 1-benzyl-1H-indazole-3-carboxylate, also known as 1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester, is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the growth and survival of cells .

Biochemical Pathways

The affected pathways primarily involve cell cycle regulation and cell volume control . Downstream effects can include altered cell proliferation and survival, potentially influencing disease states such as cancer .

Pharmacokinetics

It is known that the compound has a melting point of 162-163℃ and a predicted boiling point of 3452±150 °C . It is slightly soluble in chloroform and methanol , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of Methyl 1-benzyl-1H-indazole-3-carboxylate’s action can include changes in cell cycle progression and cell volume regulation . This can lead to altered cell proliferation and survival, potentially influencing the progression of diseases such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-benzyl-1H-indazole-3-carboxylate. For instance, the compound’s solubility in different solvents could affect its absorption and distribution in the body Additionally, factors such as temperature and pH could potentially influence its stability and activity

Safety and Hazards

Future Directions

Given the wide variety of biological properties exhibited by indazole derivatives , there is potential for further exploration of the medicinal properties of methyl 1-benzyl-1H-indazole-3-carboxylate. This could include studies on its potential use in the treatment of various pathological conditions .

properties

IUPAC Name |

methyl 1-benzylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYQTFQMUAVGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-benzyl-1H-indazole-3-carboxylate | |

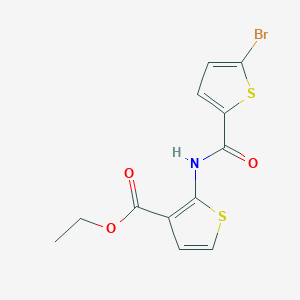

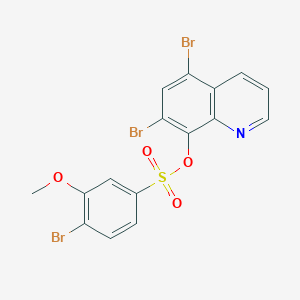

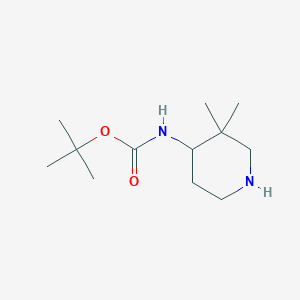

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)

![[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B2844711.png)

![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)

![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)

![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)